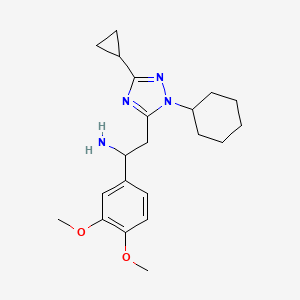

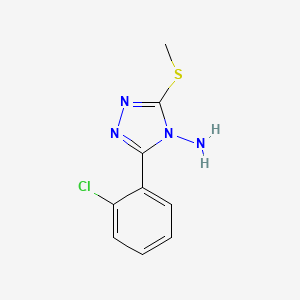

4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazol-2-yl moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Applications De Recherche Scientifique

Anticancer Research

The thiadiazole moiety in Oprea1_101153 has been identified as a significant scaffold in medicinal chemistry, particularly in anticancer agents . Its ability to cross cellular membranes and interact with biological targets makes it a valuable compound for cancer research. The compound’s potential efficacy across various cancer models, both in vitro and in vivo , is a subject of ongoing studies. Researchers are exploring the influence of substituents on the compound’s activity, aiming to develop novel therapeutics.

Urease Inhibition

Oprea1_101153 has been studied for its urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating certain infections and diseases. The compound’s derivatives have shown promising results in in vitro evaluations, suggesting potential applications in developing treatments for urease-related conditions.

Diuretic and Antibiotic Applications

The structural similarity of Oprea1_101153 to other thiadiazole derivatives, which are already in clinical use as diuretics and antibiotics, indicates its potential in these fields . Compounds like acetazolamide and methazolamide are thiadiazole-containing drugs used as diuretics, while cefazedone and cefazolin sodium serve as antibiotics. Oprea1_101153 could be a precursor or a structural inspiration for new drugs in these categories.

Antimicrobial and Antifungal Properties

Thiadiazole derivatives, including Oprea1_101153, are known for their broad spectrum of biological activities, including antimicrobial and antifungal properties . The compound’s ability to inhibit the growth of various bacteria and fungi makes it a candidate for developing new antimicrobial and antifungal agents.

Agricultural Chemicals

The diverse biological activities of thiadiazole compounds extend to agriculture, where they are used as pesticides and herbicides . Oprea1_101153 could be investigated for its effectiveness in protecting crops from pests and weeds, contributing to increased agricultural productivity.

Mécanisme D'action

Target of Action

Thiadiazole derivatives, a class to which this compound belongs, have been widely studied in medicinal chemistry and are known to interact strongly with various biological targets . They have demonstrated efficacy across various cancer models .

Mode of Action

The mesoionic character of the thiadiazole ring, a key structural feature of this compound, allows it to cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could influence their bioavailability.

Result of Action

Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . This suggests that Oprea1_101153 may have similar effects.

Action Environment

The efficacy of thiadiazole derivatives can be influenced by the substituent on the compounds .

Propriétés

IUPAC Name |

4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOFWLMSGKQZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B5683151.png)

![3-{2-[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5683157.png)

![(4R)-N,N-diethyl-1-methyl-4-({5-[(methylthio)methyl]-2-furoyl}amino)-L-prolinamide](/img/structure/B5683166.png)

![1-methyl-8-(4-methylquinolin-2-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5683168.png)

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)

![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683216.png)

![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)

![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)